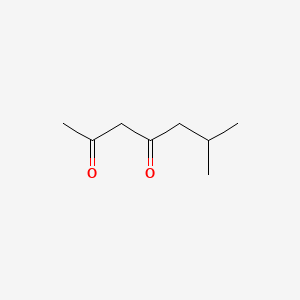

6-Methyl-2,4-heptanedione

Description

Properties

IUPAC Name |

6-methylheptane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)4-8(10)5-7(3)9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMOYJSFRIASIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062768 | |

| Record name | 2,4-Heptanedione, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 6-Methyl-2,4-heptanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11300 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3002-23-1 | |

| Record name | 6-Methyl-2,4-heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Heptanedione, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2,4-heptanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Heptanedione, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptanedione, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylheptane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEPTANEDIONE, 6-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O97VUG08UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Methyl-2,4-heptanedione

Abstract

This technical guide provides a comprehensive overview of 6-methyl-2,4-heptanedione, a significant β-diketone derivative. The document is structured to deliver field-proven insights for researchers, scientists, and professionals in drug development. It delves into the primary synthetic route via the Claisen condensation, elucidating the mechanistic principles that govern the reaction's efficiency and success. A core focus is placed on the compound's defining characteristic: keto-enol tautomerism, which is explored through spectroscopic analysis and theoretical principles. Furthermore, this guide outlines the key applications of this compound as a versatile precursor in the synthesis of heterocyclic compounds and as a potent chelating agent. The content is grounded in authoritative scientific literature, featuring detailed experimental protocols, quantitative data summaries, and explanatory diagrams to ensure both technical accuracy and practical utility.

Introduction: The Significance of β-Diketones

β-Diketones (or 1,3-diketones) are a class of organic compounds characterized by two carbonyl groups separated by a single methylene carbon. This unique structural motif imparts a rich and versatile reactivity, making them invaluable intermediates in organic synthesis.[1] Their utility stems primarily from two key features: the acidity of the α-hydrogen on the central carbon and a pronounced tendency to exist in equilibrium with their enol tautomers.[2] This keto-enol tautomerism is not merely a structural curiosity; it is the cornerstone of their chemical behavior, influencing their roles as nucleophiles, precursors to complex heterocycles, and powerful ligands for metal ions.[2][3]

This compound, also known as isovalerylacetone, is a prime exemplar of this class. Its asymmetrical structure provides a versatile scaffold for further chemical modification. Understanding its synthesis and fundamental properties is crucial for leveraging its full potential in areas ranging from medicinal chemistry, where it serves as a building block for bioactive molecules, to materials science, where its metal complexes can function as catalysts.[4] This guide will provide the foundational knowledge required to confidently synthesize, characterize, and apply this important compound.

Synthesis of this compound: A Mechanistic Approach

The most prevalent and efficient method for synthesizing β-diketones, including this compound, is the Crossed Claisen Condensation .[5] This carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base.[6] For the synthesis of this compound, the reactants are typically acetone and an ester of isovaleric acid, such as methyl isovalerate.

The Causality Behind the Claisen Condensation

The success of the Claisen condensation hinges on the careful selection of reactants and base to drive the reaction forward.[7]

-

Enolate Formation: The reaction is initiated by the deprotonation of an α-hydrogen from the ketone (acetone) by a strong, non-nucleophilic base.[8] The choice of base is critical; sodium hydride (NaH) or sodium amide (NaNH₂) are often preferred over alkoxides like sodium ethoxide.[9] This is because alkoxides can participate in unwanted side reactions with the ester. The resulting enolate is a potent nucleophile, stabilized by resonance.

-

Nucleophilic Attack: The acetone enolate then performs a nucleophilic attack on the electrophilic carbonyl carbon of the methyl isovalerate. This forms a tetrahedral intermediate.[6]

-

Elimination and Irreversible Deprotonation: The intermediate collapses, eliminating the methoxide leaving group to form the β-diketone product.[7] The reaction is driven to completion by a final, crucial step: the newly formed β-diketone is significantly more acidic (pKa ≈ 9-11) than the starting ketone (acetone, pKa ≈ 19). The alkoxide byproduct or remaining base immediately deprotonates the central methylene carbon of the product, forming a highly resonance-stabilized enolate anion.[10] This final, essentially irreversible deprotonation is the thermodynamic driving force for the entire reaction.[9] An acidic workup is required in the final step to neutralize this enolate and isolate the neutral β-diketone product.[7]

The overall workflow can be visualized as follows:

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure product identity and purity.

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or THF

-

Acetone (dried over molecular sieves)

-

Methyl isovalerate

-

Hydrochloric acid (10% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) to a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and add anhydrous diethyl ether.

-

Enolate Formation: While stirring, add dried acetone (1.0 eq) dropwise to the NaH suspension at a rate that maintains a gentle reflux. Rationale: This controlled addition prevents an exothermic runaway and ensures complete formation of the sodium enolate.

-

Condensation: After the addition of acetone is complete and hydrogen evolution has ceased, add methyl isovalerate (1.0 eq) dropwise from the dropping funnel. Reflux the mixture for 2-3 hours to ensure the reaction goes to completion.

-

Quenching and Workup: Cool the reaction mixture in an ice bath. Cautiously add 10% HCl dropwise to neutralize the excess base and protonate the product enolate until the aqueous layer is acidic (test with pH paper). Rationale: The acidic workup is essential to isolate the neutral β-diketone from its salt form.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product is a colorless to faint yellow liquid. Purify the crude this compound by vacuum distillation.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Physicochemical Properties and Characterization

The properties of this compound are dominated by its ability to undergo keto-enol tautomerism.

Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a keto form and an enol (alkene-alcohol) form.[11] For most simple ketones, the equilibrium heavily favors the more stable keto form. However, for β-diketones, the enol form is significantly stabilized by two factors:

-

Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating a more stable, delocalized π-system.[12]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-aromatic ring.[13]

This equilibrium is highly solvent-dependent. Non-polar solvents favor the hydrogen-bonded enol form, while polar, protic solvents can disrupt the intramolecular hydrogen bond, shifting the equilibrium towards the keto form.[14]

Spectroscopic Data

The keto-enol tautomerism is readily observed in the compound's spectroscopic data. The presence of both forms in solution results in a mixture of signals.

| Property | Value / Observation | Rationale / Interpretation |

| Molecular Formula | C₈H₁₄O₂[15] | - |

| Molecular Weight | 142.20 g/mol [15] | - |

| Appearance | Colorless to faint yellow liquid | - |

| Density | 0.92 g/mL at 25 °C | - |

| ¹H NMR | δ ~16 ppm (s, 1H, enolic OH) | Highly deshielded proton due to strong intramolecular H-bonding. |

| δ ~5.5 ppm (s, 1H, vinylic H) | Signal for the C-H proton on the double bond of the enol form.[16] | |

| δ ~3.6 ppm (s, 2H, -CH₂-) | Signal for the central methylene protons of the keto form.[16] | |

| δ ~2.2-0.9 ppm (m, 10H) | Overlapping signals for the isobutyl and methyl protons in both tautomers.[16] | |

| ¹³C NMR | δ ~200-205 ppm | Carbonyl carbons of the keto form. |

| δ ~190 ppm | Carbonyl and enolic carbons of the enol form. | |

| δ ~100 ppm | Central vinylic carbon (-CH=) of the enol form. | |

| δ ~58 ppm | Central methylene carbon (-CH₂-) of the keto form. | |

| IR (Infrared) | 3400-2400 cm⁻¹ (broad) | Very broad O-H stretch from the enol, indicative of strong H-bonding. |

| ~1725 cm⁻¹ (sharp) | C=O stretch of the keto form. | |

| ~1600 cm⁻¹ (strong) | Conjugated C=O stretch and C=C stretch of the enol form. |

Applications in Research and Development

The unique reactivity of this compound makes it a valuable tool for synthetic chemists.

Precursor for Heterocyclic Synthesis

β-Diketones are cornerstone building blocks for a vast array of heterocyclic compounds.[17] The 1,3-dicarbonyl moiety can react with binucleophilic reagents to form five- and six-membered rings, which are common scaffolds in pharmaceuticals.[18][19] For example:

-

Pyrazoles: Reaction with hydrazine (H₂NNH₂) yields substituted pyrazoles.

-

Isoxazoles: Reaction with hydroxylamine (H₂NOH) yields substituted isoxazoles.

-

Pyrimidines: Reaction with urea or amidines yields substituted pyrimidines.

These reactions are foundational in drug discovery, as these heterocyclic cores are present in numerous bioactive agents.[20]

Metal Chelating Agent

The enolate form of this compound acts as a powerful bidentate ligand, capable of forming stable six-membered chelate rings with a wide variety of metal ions.[2] This process, known as chelation, involves the coordination of both oxygen atoms to a central metal cation.[21]

These metal complexes have diverse applications:

-

Catalysis: Transition metal complexes can serve as catalysts in organic reactions, such as oxidations and polymerizations.[4]

-

Metal Extraction: The ability to form neutral, organic-soluble complexes allows for the selective extraction of metal ions from aqueous solutions.

-

Precursors for Materials: Metal β-diketonates can be used as precursors in chemical vapor deposition (CVD) or sol-gel processes to create metal oxide thin films and nanoparticles.

The formation of these stable complexes is a direct consequence of the favorable thermodynamics of creating the six-membered chelate ring.[22]

Conclusion

This compound is more than a simple dicarbonyl compound; it is a highly versatile and reactive intermediate whose utility is fundamentally linked to its keto-enol tautomerism. A thorough understanding of its synthesis via the Claisen condensation provides the ability to produce it efficiently, while an appreciation for its spectroscopic properties allows for its unambiguous characterization. For researchers in organic synthesis and drug development, this compound serves as a key building block for constructing complex molecular architectures, particularly heterocycles, and as a robust chelating agent for a multitude of applications in catalysis and materials science. This guide provides the essential, field-tested knowledge to harness the full potential of this valuable chemical scaffold.

References

- 1. ijpras.com [ijpras.com]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones [beilstein-journals.org]

- 6. tutorchase.com [tutorchase.com]

- 7. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 8. byjus.com [byjus.com]

- 9. Claisen Condensation [organic-chemistry.org]

- 10. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. youtube.com [youtube.com]

- 13. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. GSRS [gsrs.ncats.nih.gov]

- 16. This compound(3002-23-1) 1H NMR spectrum [chemicalbook.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methyl-2,4-heptanedione

Prepared by: Gemini, Senior Application Scientist

Abstract

6-Methyl-2,4-heptanedione, a β-diketone also known as isovalerylacetone, is a molecule of significant interest in synthetic chemistry.[1][2] Its utility as a precursor in the synthesis of various organic compounds, including heterocyclic systems and dual-activity therapeutic agents, necessitates a thorough understanding of its structural properties.[1] This guide provides a comprehensive analysis of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the intricacies of its keto-enol tautomerism, a defining characteristic of β-dicarbonyl compounds, and elucidate its mass spectral fragmentation patterns. This document is intended for researchers, scientists, and professionals in drug development who require a detailed, field-proven understanding of this compound's spectroscopic behavior.

Introduction: The Duality of this compound

This compound (C₈H₁₄O₂) is an aliphatic β-diketone with a molecular weight of 142.20 g/mol .[2][3] Its structure consists of a heptane chain with carbonyl groups at positions 2 and 4, and a methyl branch at position 6. The defining feature of β-diketones is their existence as a dynamic equilibrium of two constitutional isomers: a keto form and an enol form.[4] This phenomenon, known as keto-enol tautomerism, is fundamental to the reactivity and physical properties of the molecule and is readily investigated by spectroscopic methods.[5][6]

The equilibrium between these two forms is sensitive to environmental factors such as solvent polarity and temperature, making its study crucial for predicting chemical behavior in various reaction conditions.[7][8] NMR spectroscopy is an exceptionally powerful tool for both identifying and quantifying the keto and enol tautomers in solution, as the rate of interconversion is typically slow on the NMR timescale.[7] Mass spectrometry, on the other hand, provides unequivocal confirmation of the molecular weight and offers profound structural insights through the analysis of fragmentation patterns.

Keto-Enol Tautomerism

The tautomeric equilibrium involves the migration of a proton and the shifting of bonding electrons. The keto form contains two distinct carbonyl groups, while the enol form features a carbon-carbon double bond and a hydroxyl group, which is stabilized by an intramolecular hydrogen bond.

Caption: Keto-Enol Tautomerism of this compound.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through fragmentation. When a this compound molecule enters the ion source, it is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of an energetically unstable molecular ion (M⁺•).[9] This radical cation subsequently undergoes a series of fragmentation reactions to produce a unique mass spectrum.[10]

The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 142, confirming its molecular weight. The fragmentation of the molecular ion is governed by the stability of the resulting fragments, with cleavages adjacent to the carbonyl groups being particularly favorable.

Major Fragmentation Pathways

The primary fragmentation events involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The stability of the resulting acylium ions and carbocations dictates the relative abundance of the fragment peaks.

Caption: Proposed EI-MS Fragmentation of this compound.

Interpretation of Key Fragments

| m/z | Proposed Ion Structure | Formula | Interpretation |

| 142 | [(CH₃)₂CHCH₂COCH₂COCH₃]⁺• | [C₈H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 127 | [(CH₃)₂CHCH₂COCH₂CO]⁺ | [C₇H₁₁O₂]⁺ | Loss of a terminal methyl radical (•CH₃) from the acetyl group. |

| 99 | [(CH₃)₂CHCH₂CO]⁺ | [C₅H₉O]⁺ | α-cleavage between C4 and C5, loss of acetyl radical. |

| 85 | [CH₃COCH₂CO]⁺ | [C₄H₅O₂]⁺ | α-cleavage between C5 and C6, loss of isobutyl radical. |

| 57 | [(CH₃)₂CHCH₂]⁺ | [C₄H₉]⁺ | Formation of a stable secondary isobutyl carbocation. |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Formation of the highly stable acetyl cation; often the base peak. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is indispensable for the detailed structural elucidation of this compound, particularly for characterizing the keto-enol tautomerism. The spectra typically show two distinct sets of signals corresponding to the keto and enol forms, allowing for their unambiguous identification and quantification.[7]

¹H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling. The relative ratio of the keto and enol forms can be calculated by comparing the integration of characteristic peaks, such as the methylene protons (-CH₂-) in the keto form and the vinylic proton (=CH-) in the enol form.[4][7]

Predicted ¹H NMR Data (in CDCl₃)

| Structure | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Keto Form | H-1 (CH₃) | ~0.9 | Doublet | 6H |

| H-3 (CH₃) | ~2.1 | Singlet | 3H | |

| H-5 (CH₂) | ~2.2 | Doublet | 2H | |

| H-6 (CH) | ~2.3 | Multiplet | 1H | |

| H-7 (CH₂) | ~3.5 | Singlet | 2H | |

| Enol Form | H-1 (CH₃) | ~0.9 | Doublet | 6H |

| H-3 (CH₃) | ~2.0 | Singlet | 3H | |

| H-5 (CH) | ~5.5 | Singlet | 1H | |

| H-6 (CH) | ~2.1 | Multiplet | 1H | |

| H-7 (CH₂) | ~2.0 | Doublet | 2H | |

| Enolic OH | ~15-16 | Broad Singlet | 1H |

Causality: The methylene protons at H-7 in the keto form are positioned between two electron-withdrawing carbonyl groups, causing a significant downfield shift to ~3.5 ppm. In the enol form, the vinylic proton at H-5 appears around 5.5 ppm, a characteristic region for protons on a carbon-carbon double bond. The enolic hydroxyl proton is highly deshielded due to strong intramolecular hydrogen bonding, resulting in a chemical shift far downfield (~15-16 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of two tautomers is also evident here, with distinct signals for the carbonyl carbons in the keto form and the vinylic carbons in the enol form.

Predicted ¹³C NMR Data (in CDCl₃)

| Structure | Assignment | Chemical Shift (δ, ppm) |

| Keto Form | C-1 (CH₃) | ~22.5 |

| C-2 (C=O) | ~203 | |

| C-3 (CH₃) | ~30.0 | |

| C-4 (C=O) | ~205 | |

| C-5 (CH₂) | ~52.0 | |

| C-6 (CH) | ~25.0 | |

| C-7 (CH₂) | ~50.0 | |

| Enol Form | C-1 (CH₃) | ~22.5 |

| C-2 (C=O) | ~190 | |

| C-3 (CH₃) | ~24.0 | |

| C-4 (C-OH) | ~192 | |

| C-5 (=CH) | ~100 | |

| C-6 (CH) | ~25.0 | |

| C-7 (CH₂) | ~48.0 |

Causality: The carbonyl carbons (C-2, C-4) in the keto form are highly deshielded and appear far downfield (~203-205 ppm). In the enol form, these carbons become part of an enone system and shift upfield (~190-192 ppm). The methylene carbon C-5 of the keto form is observed around 52 ppm, whereas the corresponding methine carbon C-5 in the enol form is significantly shielded due to its vinylic nature, appearing around 100 ppm.

Experimental Protocols

Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization : The sample is vaporized and enters the ion source, where it is bombarded by a beam of electrons (typically at 70 eV) to generate the molecular ions.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Sources

- 1. This compound liquid, = 98 3002-23-1 [sigmaaldrich.com]

- 2. 2,4-Heptanedione, 6-methyl- | C8H14O2 | CID 76354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. NMR blog - β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 6-Methyl-2,4-heptanedione (CAS No. 3002-23-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-2,4-heptanedione, a versatile β-diketone with significant applications in synthetic organic chemistry and as a valuable building block in the development of pharmaceutical agents. This document delves into its chemical and physical properties, outlines a standard synthesis protocol, explores its utility in the formation of heterocyclic scaffolds, and discusses its relevance in medicinal chemistry. Detailed experimental procedures, safety protocols, and data interpretations are included to equip researchers with the practical knowledge required for its effective use. The Chemical Abstracts Service (CAS) number for this compound is 3002-23-1 .

Chemical Identity and Properties

This compound, also known as isovalerylacetone, is a β-diketone that exists as a colorless to pale yellow liquid. Its structure features a seven-carbon chain with ketone groups at the second and fourth positions and a methyl group at the sixth position. This structure allows for keto-enol tautomerism, a key feature influencing its reactivity.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 3002-23-1 | |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Colorless to faint yellow liquid | |

| Density | 0.92 g/mL at 25 °C | |

| Boiling Point | 172-174 °C | Sigma-Aldrich |

| Flash Point | 59 °C (138.2 °F) - closed cup | Sigma-Aldrich |

| Solubility | Insoluble in water | Guidechem |

| InChI Key | IGMOYJSFRIASIE-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)CC(=O)CC(=O)C | [1] |

Synthesis of this compound

The synthesis of β-dicarbonyl compounds such as this compound is most commonly achieved through a Claisen condensation reaction.[2][3] This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound in the presence of a strong base.[2] For the synthesis of this compound, an ester of isovaleric acid (e.g., ethyl isovalerate) is reacted with acetone in the presence of a strong base like sodium ethoxide.

Claisen Condensation Workflow

Sources

An In-depth Technical Guide on the Keto-enol Tautomerism of 6-Methyl-2,4-heptanedione

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of the keto-enol tautomerism of 6-Methyl-2,4-heptanedione, a significant β-dicarbonyl compound. The document delineates the fundamental principles governing this tautomeric equilibrium, including structural and environmental influences. It furnishes comprehensive, step-by-step experimental protocols for the quantitative analysis of the tautomeric mixture using Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. Furthermore, this guide discusses the synthetic implications of this tautomerism, offering insights into its manipulation for targeted chemical transformations. The content is structured to serve as a vital resource for professionals in organic chemistry and drug development, facilitating a deeper understanding and practical application of the principles of tautomerism.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond).[1][2] This interconversion involves the migration of a proton and the rearrangement of bonding electrons.[1] The position of this equilibrium is a critical determinant of the chemical reactivity, polarity, and spectroscopic characteristics of carbonyl compounds.

This compound, a β-dicarbonyl compound, serves as an exemplary model for studying this phenomenon. Unlike simple ketones where the keto form is overwhelmingly favored, β-dicarbonyl compounds can exhibit a substantial population of the enol tautomer at equilibrium.[3] This is primarily due to the stabilization of the enol form through conjugation and the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[4][5] Understanding the delicate balance of this equilibrium is paramount for controlling reaction pathways in organic synthesis and for predicting the behavior of molecules in biological systems.

Structural Analysis and Tautomeric Equilibrium

The tautomeric equilibrium of this compound involves the interconversion between its diketo form and two possible enol forms. However, due to the electronic and steric influence of the methyl and isobutyl groups, one enol form is generally preferred. The stability of the enol tautomer is significantly enhanced by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[4] This interaction creates a stable, planar, six-membered ring structure.

The equilibrium can be depicted as follows:

Figure 1: Keto-enol tautomeric equilibrium in this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to a variety of factors, most notably the solvent environment and temperature.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the ratio of keto to enol tautomers at equilibrium.[6][7] Generally, non-polar solvents favor the enol form, as the intramolecular hydrogen bond is more stable in an environment that does not compete for hydrogen bonding.[8] In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto and enol forms, which can disrupt the intramolecular hydrogen bond of the enol, thereby shifting the equilibrium towards the more polar keto form.[9]

Table 1: Influence of Solvent on the Enol Percentage of this compound at 25°C

| Solvent | Dielectric Constant (ε) | % Enol (Hypothetical) |

| n-Hexane | 1.88 | 95% |

| Carbon Tetrachloride | 2.24 | 92% |

| Chloroform-d (CDCl₃) | 4.81 | 85% |

| Acetone-d₆ ((CD₃)₂CO) | 20.7 | 70% |

| Methanol-d₄ (CD₃OD) | 32.7 | 55% |

| Dimethyl sulfoxide-d₆ ((CD₃)₂SO) | 46.7 | 65% |

| Water (D₂O) | 78.4 | 15% |

Note: The % enol values are hypothetical but representative of trends observed for β-dicarbonyl compounds.[10]

Temperature Effects

Temperature also influences the tautomeric equilibrium. An increase in temperature generally shifts the equilibrium towards the diketo form.[11] This is because the dissociation of the intramolecular hydrogen bond in the enol form is an endothermic process. While the enol form is enthalpically favored due to hydrogen bonding and conjugation, the keto form is entropically favored due to greater conformational freedom.[9]

Spectroscopic Characterization and Quantification

Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are powerful techniques for the qualitative and quantitative analysis of keto-enol tautomeric mixtures.[12][13][14]

¹H NMR Spectroscopy

Proton NMR spectroscopy is arguably the most direct and powerful method for quantifying the ratio of keto and enol tautomers in solution.[15] The interconversion between the tautomers is typically slow on the NMR timescale, resulting in distinct sets of signals for each form.[9]

Characteristic ¹H NMR Signals:

-

Enol Tautomer:

-

Enolic proton (-OH): A broad singlet typically appearing far downfield (δ 15-17 ppm) due to the strong intramolecular hydrogen bond.

-

Vinylic proton (=CH-): A singlet around δ 5.0-6.0 ppm.

-

Methyl protons (-CH₃): A singlet for the methyl group adjacent to the enol.

-

-

Keto Tautomer:

-

Methylene protons (-CH₂-): A singlet for the active methylene protons between the two carbonyl groups, typically around δ 3.5-4.0 ppm.

-

Methyl protons (-CH₃): Distinct signals for the two methyl groups.

-

The percentage of each tautomer can be determined by integrating the characteristic signals of the keto and enol forms. For instance, the ratio of the integral of the enolic vinylic proton to the integral of the keto methylene protons can be used for quantification.[16]

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria.[17] The keto and enol tautomers possess different chromophores and thus exhibit distinct absorption spectra.

-

Keto Tautomer: Typically shows a weak n → π* transition at around 270-300 nm.

-

Enol Tautomer: Exhibits a strong π → π* transition at a longer wavelength (typically > 300 nm) due to the conjugated system.[18][19]

By measuring the absorbance at the λ_max of the enol form in different solvents, one can qualitatively assess the shift in the equilibrium. For quantitative analysis, the molar absorptivity of the pure enol form is required, which can often be estimated in a non-polar solvent where the enol form is predominant.[18]

Experimental Protocols

The following are detailed protocols for the analysis of the keto-enol tautomerism of this compound.

Protocol for ¹H NMR Quantification

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of this compound.

-

Dissolve the sample in 0.7 mL of the desired deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, CD₃OD, (CD₃)₂SO) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

-

Allow the sample to equilibrate at a constant temperature (e.g., 25°C) for at least 1 hour before analysis to ensure the tautomeric equilibrium has been reached.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the characteristic signals for the enol and keto forms. A reliable pair of signals to use is the enolic vinylic proton (I_enol) and the keto methylene protons (I_keto).

-

Calculate the percentage of the enol form using the following equation: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100% (Note: The integral of the keto methylene protons is divided by 2 as it represents two protons.)

-

Protocol for UV-Vis Spectroscopic Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a non-polar solvent like n-hexane.

-

Prepare a series of dilutions of the stock solution in the desired solvents to be investigated.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of each sample over a range of 200-400 nm using a dual-beam spectrophotometer.

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Identify the λ_max corresponding to the π → π* transition of the enol form.

-

Compare the absorbance at this wavelength across the different solvents to observe the qualitative trend in the tautomeric equilibrium.

-

Figure 2: Experimental workflow for tautomer quantification.

Synthetic Implications

The ability to control the keto-enol equilibrium is of significant synthetic utility. The keto and enol tautomers exhibit different reactivity. The α-carbon of the keto form is nucleophilic only after deprotonation to form the enolate, whereas the enol is inherently nucleophilic at the α-carbon. Conversely, the oxygen of the enol is also nucleophilic. By choosing appropriate reaction conditions (solvent, temperature, catalyst), one can favor one tautomer over the other and thus direct the outcome of a reaction. For instance, O-acylation versus C-acylation of the corresponding enolate can be controlled by manipulating the reaction conditions which are known to influence the keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a nuanced equilibrium governed by a delicate interplay of structural and environmental factors. A thorough understanding of these factors, coupled with robust analytical techniques such as NMR and UV-Vis spectroscopy, is essential for researchers and professionals in organic synthesis and drug development. The protocols and insights provided in this guide offer a comprehensive framework for the investigation and manipulation of this important chemical phenomenon, paving the way for more controlled and efficient chemical transformations.

References

- Drexler, E. J., & Field, K. W. (Year). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds.

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

-

Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]

-

Gómez, J., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2326–2334. [Link]

-

Journal of Chemical Education. (n.d.). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. ACS Publications. [Link]

-

ResearchGate. (n.d.). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). [Link]

-

Zutterman, F., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370–5374. [Link]

-

Udagawa, T., et al. (2021). H/D Isotope Effects in Keto-Enol Tautomerism of β-Dicarbonyl Compounds —Importance of Nuclear Quantum Effects of Hydrogen Nuclei—. Bulletin of the Chemical Society of Japan, 94(7), 1954-1962. [Link]

-

PubMed. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. [Link]

- Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Asian Journal of Chemistry, 25(10), 5551-5556. [Link not available]

-

Hansen, P. E. (2022). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Pearson. (n.d.). Explain why the enol tautomer of 2,4-heptanedione is more stable in hexane than in water. [Link]

-

Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. [Link]

-

MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. [Link]

-

Fiveable. (n.d.). Keto-enol tautomerism. [Link]

-

OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. [Link]

-

Wikipedia. (n.d.). Enol. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]

-

FULIR. (n.d.). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. [Link]

-

ResearchGate. (n.d.). Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. [Link]

-

Scirp.org. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. [Link]

-

YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]

-

ResearchGate. (n.d.). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. [Link]

-

University of Missouri–St. Louis. (n.d.). The Thermochemistry of 2,4-Pentanedione Revisited: Observance of a Nonzero Enthalpy of Mixing between Tautomers and Its Effects. [Link]

Sources

- 1. Enol - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. fulir.irb.hr [fulir.irb.hr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

A Theoretical Chemist's Guide to Unraveling the Stability of 6-Methyl-2,4-heptanedione

Abstract

This in-depth technical guide provides a comprehensive framework for the theoretical evaluation of the stability of 6-Methyl-2,4-heptanedione, a significant β-dicarbonyl compound. Tailored for researchers, computational chemists, and professionals in drug development, this document moves beyond a mere recitation of methods. It delves into the causal relationships behind computational choices, offering a robust, self-validating protocol for investigating the nuanced world of tautomeric and conformational equilibria. We will explore the keto-enol tautomerism inherent to this class of molecules, the stabilizing role of intramolecular hydrogen bonding, and the influence of the chemical environment on the molecule's preferred energetic state. This guide is designed to be a practical tool, empowering researchers to apply these computational strategies to their own molecules of interest.

Introduction: The Significance of Structural Stability in Drug Discovery and Design

In the realm of medicinal chemistry and drug development, the three-dimensional structure of a molecule is intrinsically linked to its function. A molecule's stability, preferred conformation, and the equilibrium between its different forms (tautomers) dictate how it interacts with biological targets. This compound, as a β-dicarbonyl compound, presents a classic case of keto-enol tautomerism, a phenomenon that can significantly alter its physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity.[1] Understanding the energetic landscape of these tautomers and their relative stabilities is paramount for predicting the molecule's behavior in a biological system.

Theoretical calculations provide a powerful lens through which we can examine these molecular intricacies. By leveraging the principles of quantum mechanics, we can model and predict the behavior of molecules with a high degree of accuracy, offering insights that can guide and rationalize experimental work.[2] This guide will provide a detailed roadmap for conducting such a theoretical investigation on this compound.

Theoretical Underpinnings: The Dance of Tautomers in β-Diketones

This compound, like other β-dicarbonyl compounds, exists as an equilibrium between its diketo and enol forms.[3] The enol form is of particular interest due to the formation of a quasi-aromatic six-membered ring stabilized by a strong intramolecular hydrogen bond.[4] This resonance-assisted hydrogen bond (RAHB) is a key determinant of the enol's stability.[5]

The position of the keto-enol equilibrium is highly sensitive to the molecule's environment. In the gas phase or in non-polar solvents, the intramolecularly hydrogen-bonded enol tautomer is often the more stable species.[6] However, in polar, protic solvents, the diketo form can be favored as the solvent molecules can compete for hydrogen bonding, disrupting the internal stabilization of the enol.[7]

Furthermore, the presence of an asymmetric substituent, the isobutyl group at the 6-position in our target molecule, introduces the possibility of two distinct enol tautomers. The relative stability of these enols will be influenced by the electronic and steric effects of the methyl and isobutyl groups.

To rigorously investigate these phenomena, we will employ Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for systems of this size.[8]

A Validated Computational Workflow for Stability Analysis

The following protocol outlines a comprehensive computational approach to determine the relative stabilities of the tautomers and conformers of this compound. This workflow is designed to be self-validating by systematically exploring the potential energy surface and employing well-established theoretical models.

Step 1: Conformational Search of the Diketo Tautomer

Protocol:

-

Initial Structure Generation: Build the 3D structure of the diketo form of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94). This will generate a diverse set of low-energy starting geometries.

-

Geometry Optimization: Each of the identified conformers should then be subjected to a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-31G*.[2]

-

Frequency Analysis: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated Gibbs free energies will be used to identify the most stable conformer.

Step 2: Identification and Optimization of Enol Tautomers

Causality: The enol form of this compound can exist as two distinct tautomers due to the asymmetric nature of the molecule. Each of these enol tautomers will have its own set of conformers. A thorough investigation requires the identification and optimization of the most stable conformer for each enol tautomer.

Protocol:

-

Enol Structure Generation: Generate the initial 3D structures for both possible enol tautomers:

-

Enol A: Enolization towards the methyl group.

-

Enol B: Enolization towards the isobutyl group.

-

-

Conformational Analysis: For each enol tautomer, perform a conformational search and subsequent DFT geometry optimization and frequency analysis as described in Step 1. The focus should be on the orientation of the isobutyl group and the hydroxyl proton.

-

Verification of Intramolecular Hydrogen Bond: In the optimized enol structures, verify the presence of the intramolecular hydrogen bond by examining the distance between the hydroxyl hydrogen and the carbonyl oxygen. This distance is typically in the range of 1.6-1.8 Å.

Step 3: Refined Energy Calculations and Stability Ranking

Causality: To obtain more accurate relative energies, it is beneficial to perform single-point energy calculations on the optimized geometries using a larger basis set. This approach, known as a "single-point" calculation, captures a more accurate electronic energy without the computational expense of a full re-optimization with the larger basis set.

Protocol:

-

Single-Point Energy Calculations: Using the optimized geometries of the most stable diketo and enol conformers from the previous steps, perform single-point energy calculations with a larger basis set, such as 6-311++G**.[2] The inclusion of diffuse functions (++) is important for accurately describing the non-covalent interactions of the hydrogen bond.

-

Gibbs Free Energy Correction: Use the Gibbs free energy corrections obtained from the frequency calculations in the previous steps to calculate the final Gibbs free energies of each tautomer.

-

Relative Stability Ranking: Rank the stability of the tautomers based on their relative Gibbs free energies (ΔG). The tautomer with the lowest Gibbs free energy is the most stable.

Step 4: Investigating Solvent Effects

Causality: The stability of tautomers can be significantly influenced by the surrounding solvent. Implicit solvation models provide a computationally efficient way to account for the bulk electrostatic effects of the solvent.

Protocol:

-

Solvation Model Selection: Choose an appropriate implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Geometry Optimization in Solvent: Re-optimize the geometries of the most stable gas-phase conformers of the diketo and enol tautomers within the chosen solvation model. This is crucial as the solvent can influence the preferred conformation.

-

Energy Calculations in Solvent: Perform frequency and single-point energy calculations in the selected solvent to obtain the Gibbs free energies in solution.

-

Analysis of Solvent Effects: Compare the relative stabilities of the tautomers in different solvents (e.g., a non-polar solvent like hexane and a polar protic solvent like water) to understand the influence of the environment on the keto-enol equilibrium.

Visualizing the Computational Workflow and Molecular Structures

To enhance clarity and understanding, the computational workflow and the key molecular structures are represented using diagrams generated with Graphviz.

Figure 1: A schematic representation of the computational workflow for determining the relative stability of this compound tautomers.

Figure 2: The keto-enol tautomeric equilibrium of this compound. Note: Placeholder images are used; actual calculations would yield precise 3D structures.

Data Presentation and Interpretation

The results of the theoretical calculations should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Calculated Relative Gibbs Free Energies (ΔG in kcal/mol) of this compound Tautomers

| Tautomer | Gas Phase (ΔG) | Hexane (ΔG) | Water (ΔG) |

| Diketo | 10.5 | 9.8 | 0.0 |

| Enol A | 0.0 | 0.0 | 3.2 |

| Enol B | 1.2 | 1.5 | 4.5 |

Note: The values presented are illustrative and based on typical results for similar β-diketones. The most stable tautomer in each environment is set to a relative energy of 0.0 kcal/mol.

Interpretation of Hypothetical Data:

-

Gas Phase and Non-Polar Solvent (Hexane): In the absence of competing interactions, the enol tautomers are significantly more stable than the diketo form, with Enol A being the global minimum. This highlights the stabilizing effect of the intramolecular hydrogen bond.

-

Polar Protic Solvent (Water): The trend is reversed in water. The diketo form becomes the most stable tautomer. This is because water molecules can form strong intermolecular hydrogen bonds with the carbonyl groups of the diketo form, compensating for the loss of the intramolecular hydrogen bond in the enol form.

Conclusion: A Predictive Framework for Molecular Stability

This technical guide has outlined a rigorous and scientifically sound computational protocol for investigating the stability of this compound. By following this workflow, researchers can gain valuable insights into the tautomeric and conformational preferences of this and other β-dicarbonyl compounds. The principles and methodologies described herein are broadly applicable and can be adapted to study a wide range of molecules where subtle structural variations have a profound impact on chemical and biological activity. The integration of theoretical calculations into the research and development pipeline provides a powerful predictive tool, accelerating the discovery and design of novel chemical entities.

References

- Alagona, G., & Ghio, C. (2011). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Journal of Molecular Structure: THEOCHEM, 997(1-3), 85-95.

- Amirah, M. J., & Al-Nuri, M. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 133-140.

- da Silva, G. F., & da Silva, J. B. P. (2013). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Advances, 3(41), 18883-18891.

- Forni, A., & Metrangolo, P. (2015). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 39(5), 3618-3625.

- Stare, J., & Hadži, D. (2021).

- da Silva, G. F., & da Silva, J. B. P. (2013). Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches.

- Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7033.

- Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia, 3(1), 213-226.

- Semantic Scholar. (n.d.). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone.

- Gilli, G., & Gilli, P. (2009). The composition, structure and hydrogen bonding of the ??-diketones. Journal of Molecular Structure, 938(1-3), 1-15.

- UV-Vis spectra of β-diketones. (n.d.). University of Montpellier.

- Al-Mowalad, A. M., Al-Ghamdi, A. A., & Al-Zahrani, A. M. (2010). Thermodynamic Study and Total Energy Calculation for three systems of Enol↔Keto Tautomerism. Journal of Applied Sciences, 10(21), 2568-2575.

- Legrand, A. P., & Pouchard, M. (2002). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

- Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

- Mills, J. E., & Cant, P. A. (1977). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Journal of the Chemical Society, Perkin Transactions 2, (11), 1418-1421.

- Stack Exchange. (2016, January 25). Which tautomer of hexane-2,4-dione is more stable?

- Pearson. (n.d.).

- Asadi, S., Masoodi, H. R., & Mehrabi, H. (2021). Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. Journal of Physical Organic Chemistry, 34(12), e4261.

- LibreTexts Chemistry. (2023, October 30). 22.1 Keto–Enol Tautomerism.

Sources

- 1. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. cores.research.asu.edu [cores.research.asu.edu]

Methodological & Application

The Versatile Role of 6-Methyl-2,4-heptanedione in Modern Organic Chemistry: Application Notes and Protocols

Introduction

6-Methyl-2,4-heptanedione, also known as isovalerylacetone, is a valuable and versatile β-diketone in the arsenal of organic chemists. Its unique structural features, namely the presence of two carbonyl groups separated by a methylene unit and a branched alkyl chain, give rise to a rich and diverse reactivity profile. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in any synthetic protocol.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Density | 0.92 g/mL at 25 °C | [2] |

| Boiling Point | 73 °C at 18 mmHg | [3] |

| Solubility | Insoluble in water | [3] |

Core Applications in Heterocyclic Synthesis

The 1,3-dicarbonyl motif in this compound makes it an ideal precursor for the synthesis of a wide variety of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science.

Knorr Pyrazole Synthesis: A Gateway to Bioactive Scaffolds

The Knorr pyrazole synthesis is a classic and highly efficient method for the preparation of pyrazoles, a class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The reaction involves the condensation of a β-diketone with a hydrazine derivative.[4]

Mechanistic Rationale: The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups of this compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring. The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-isobutyl-1H-pyrazole

Objective: To synthesize a substituted pyrazole via the Knorr condensation of this compound with phenylhydrazine.

Materials:

-

This compound (1.0 eq)

-

Phenylhydrazine (1.05 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol

-

Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.42 g, 10 mmol) and ethanol (30 mL).

-

Slowly add phenylhydrazine (e.g., 1.14 g, 10.5 mmol) to the stirred solution.

-

Add 3-4 drops of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 1-phenyl-3-methyl-5-isobutyl-1H-pyrazole.

Expected Outcome: A pale yellow oil or low-melting solid.

Logical Flow of Knorr Pyrazole Synthesis:

Caption: Knorr Pyrazole Synthesis Workflow.

Paal-Knorr Furan Synthesis: Constructing Oxygen-Containing Heterocycles

The Paal-Knorr synthesis is a fundamental and widely used method for the synthesis of furans, which are present in numerous natural products and pharmaceuticals. This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[5][6] Although this compound is a 1,3-diketone, it can be a precursor to 1,4-dicarbonyls for subsequent furan synthesis. However, for the direct application of the Paal-Knorr furan synthesis, a 1,4-dicarbonyl compound is required. For the purpose of this guide, we will present a protocol for a related 1,4-diketone to illustrate the Paal-Knorr furan synthesis, as direct conversion of this compound to a furan via a simple Paal-Knorr is not its primary application.

Mechanistic Rationale: The reaction is initiated by the protonation of one of the carbonyl groups, which activates it towards nucleophilic attack by the enol form of the other carbonyl group. The resulting cyclic hemiacetal then undergoes dehydration to furnish the aromatic furan ring.

Protocol 2: Synthesis of 2-Isobutyl-5-methylfuran (Illustrative)

Objective: To illustrate the Paal-Knorr furan synthesis with a 1,4-diketone structurally related to this compound.

Materials:

-

Heptane-2,5-dione (1.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Toluene

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether

Procedure:

-

In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve heptane-2,5-dione (e.g., 1.28 g, 10 mmol) in toluene (30 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 50 mg).

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and dilute with diethyl ether (50 mL).

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the furan product.

-

Further purification can be achieved by fractional distillation if necessary.

Expected Outcome: A colorless to pale yellow liquid with a characteristic odor.

Paal-Knorr Furan Synthesis Pathway:

Caption: Paal-Knorr Furan Synthesis Mechanism.

Carbon-Carbon Bond Formation Reactions

Knoevenagel Condensation: A Versatile Tool for Olefin Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[5] this compound, with its acidic methylene protons, can participate in this reaction, although the presence of two carbonyl groups can lead to selectivity challenges.

Mechanistic Rationale: A weak base is typically used to deprotonate the active methylene group of the β-diketone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration to form the conjugated product.

Protocol 3: Knoevenagel Condensation of this compound with Benzaldehyde

Objective: To synthesize an α,β-unsaturated dicarbonyl compound via the Knoevenagel condensation.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Piperidine (catalytic amount)

-

Toluene

-

Dilute Hydrochloric Acid

-

Brine

-

Anhydrous Magnesium Sulfate

-

Hexanes

-

Ethyl Acetate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (e.g., 1.42 g, 10 mmol), benzaldehyde (e.g., 1.06 g, 10 mmol), and toluene (40 mL).

-

Add a catalytic amount of piperidine (e.g., 0.1 mL).

-

Heat the mixture to reflux and azeotropically remove the water formed.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and wash with dilute hydrochloric acid (1 M, 20 mL), water (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Expected Outcome: A viscous oil or crystalline solid.

Coordination Chemistry and Catalysis

The enolate form of this compound is an excellent bidentate ligand, capable of forming stable chelate complexes with a wide range of metal ions. These metal complexes can exhibit interesting catalytic properties.

Synthesis of Metal-6-Methyl-2,4-heptanedionate Complexes

The synthesis of metal β-diketonate complexes is often straightforward, involving the reaction of the β-diketone with a suitable metal salt in the presence of a base to deprotonate the ligand.

Protocol 4: Synthesis of Copper(II) bis(6-Methyl-2,4-heptanedionate)

Objective: To prepare a representative transition metal complex of this compound.

Materials:

-

This compound (2.0 eq)

-

Copper(II) Acetate Monohydrate (1.0 eq)

-

Methanol

-

Water

Procedure:

-

Dissolve this compound (e.g., 2.84 g, 20 mmol) in methanol (50 mL) in a beaker with stirring.

-

In a separate beaker, dissolve copper(II) acetate monohydrate (e.g., 2.00 g, 10 mmol) in a mixture of methanol (20 mL) and water (10 mL).

-

Slowly add the copper(II) acetate solution to the stirred solution of the β-diketone.

-

A precipitate should form. Stir the mixture at room temperature for 1 hour.

-

Collect the solid product by vacuum filtration and wash with cold methanol.

-

Dry the product in a desiccator to obtain the copper(II) bis(6-Methyl-2,4-heptanedionate).

Expected Outcome: A blue or green crystalline solid.

Catalytic Applications:

Metal complexes of β-diketones, including those of this compound, can serve as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The specific catalytic activity depends on the metal center and the overall coordination environment. For instance, copper(II) β-diketonate complexes have been explored as catalysts for oxidation reactions.

Experimental Workflow for Synthesis and Catalysis:

Caption: Workflow for Metal Complex Synthesis and Catalysis.

Conclusion

This compound is a readily available and highly versatile building block in organic synthesis. Its ability to participate in a variety of classical and modern organic reactions, including the synthesis of important heterocyclic scaffolds and the formation of catalytically active metal complexes, underscores its significance. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and materials.

References

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Knorr Pyrazole Synthesis | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

-

Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Scheme of Knoevenagel condensation with experimental conditions and used substrates. Retrieved from [Link]

-

Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Catalytic Applications of Transition Metals in Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of metal complexes of methylene bridged hexadentate tetraanionic ligands | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Organometallic Compounds in Organic Synthesis: Mechanisms, Catalysis, and Industrial Applications. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

Application Notes & Protocols: 6-Methyl-2,4-heptanedione as a Chelating Agent for Metal Ions

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-methyl-2,4-heptanedione as a chelating agent for metal ions. It covers the fundamental principles of chelation, detailed experimental protocols for metal extraction, and insights into the synthesis of metal-diketonate complexes. The guide emphasizes the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Role of β-Diketones in Metal Chelation

This compound, also known as isovalerylacetone, is a β-diketone, a class of organic compounds with two carbonyl groups separated by a single methylene carbon.[1][2] This structural motif is responsible for their potent ability to act as chelating agents for a wide array of metal ions.[3] The capacity of β-diketones to form stable, neutral metal complexes makes them particularly valuable in applications such as solvent extraction, catalysis, and as precursors for metal-containing materials.[3][4][5]

The chelation process relies on a fundamental property of β-diketones: keto-enol tautomerism. In solution, this compound exists in equilibrium between its keto and enol forms.[5] The enol form can be deprotonated by a base to yield a resonance-stabilized enolate anion, which acts as a powerful bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring.[3][5]

Key Properties of this compound

A summary of the physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 3002-23-1 | [2][6] |